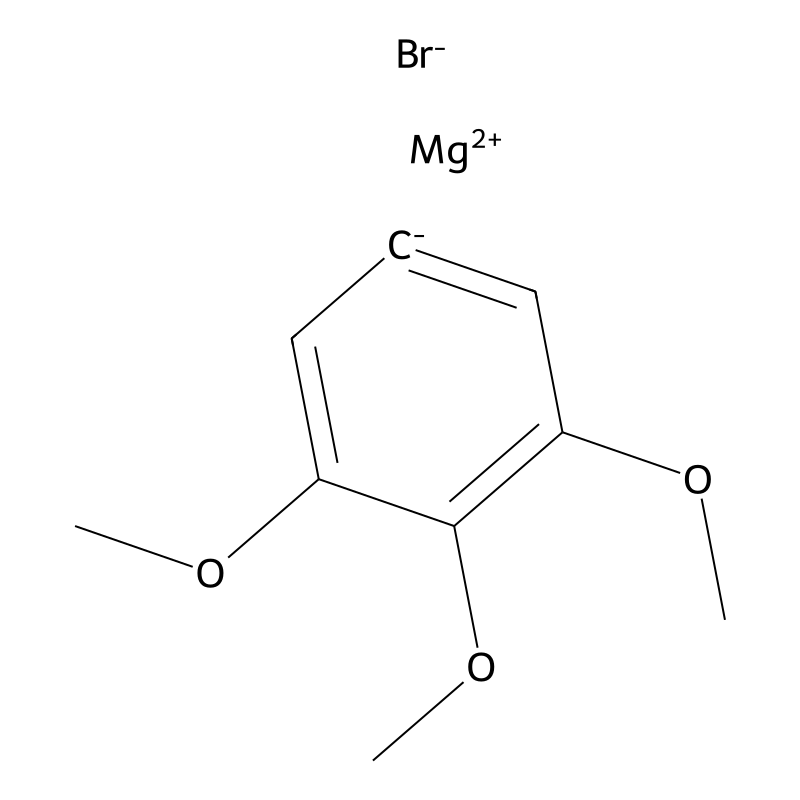3,4,5-Trimethoxyphenylmagnesium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Medicinal Chemistry Applications:
3,4,5-Trimethoxyphenylmagnesium bromide (TMPMgBr) is a Grignard reagent, a class of organometallic compounds known for their nucleophilic character and reactivity in organic synthesis. TMPMGBr is specifically synthesized by reacting 3,4,5-trimethoxybenzene with magnesium metal in an inert atmosphere like diethyl ether or tetrahydrofuran (THF) [].
Due to the presence of the electron-donating methoxy groups, TMPMGBr exhibits enhanced nucleophilicity compared to unsubstituted Grignard reagents. This property makes it a valuable reagent in various synthetic transformations, particularly in the construction of carbon-carbon bonds.
In medicinal chemistry, TMPMGBr has been employed in the synthesis of biologically active compounds, including:
- Antiviral agents: TMPMGBr has been used as a precursor for the synthesis of novel antiviral compounds targeting Hepatitis C virus (HCV) [].
- Antidepressants: Studies have explored the use of TMPMGBr in the synthesis of potential antidepressant agents [].
- Anticancer agents: Research has investigated the application of TMPMGBr in the development of compounds with anticancer properties [].
Limitations and Safety Considerations:
Future Directions:
The unique properties of TMPMGBr continue to be explored in scientific research. Ongoing investigations aim to:
- Develop novel synthetic methodologies utilizing TMPMGBr for the efficient construction of complex molecules.
- Explore the potential of TMPMGBr-derived compounds in various therapeutic applications, including the development of new antiviral, antidepressant, and anticancer agents.
3,4,5-Trimethoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is and it has a molecular weight of 227.43 g/mol. This compound features a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions, making it a highly functionalized aromatic compound. It exists primarily in solution form, commonly prepared as a 0.5 M solution in tetrahydrofuran (THF) for use in various synthetic applications .
As a Grignard reagent, 3,4,5-trimethoxyphenylmagnesium bromide participates in nucleophilic addition reactions with electrophiles. Typical reactions include:
- Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form alcohols after hydrolysis.
- Formation of Carbon-Carbon Bonds: Can react with alkyl halides to create larger organic molecules.
- Synthesis of Complex Molecules: Utilized in multi-step synthesis processes to introduce the trimethoxyphenyl group into various organic frameworks .
3,4,5-Trimethoxyphenylmagnesium bromide can be synthesized via the following methods:
- Grignard Reaction: The most common method involves reacting 3,4,5-trimethoxyphenyl bromide with magnesium turnings in anhydrous ether or THF under inert conditions.
- Substitution Reactions: It can also be synthesized by reacting a suitable bromoalkane with magnesium in the presence of the trimethoxyphenyl group .
General Reaction Scheme
3,4,5-Trimethoxyphenylmagnesium bromide finds utility in several areas:
- Organic Synthesis: It is primarily used for constructing complex organic molecules through carbon-carbon bond formation.
- Pharmaceutical Chemistry: Potential applications in drug development due to its reactivity and ability to introduce functional groups into bioactive molecules.
- Material Science: May be utilized in the synthesis of polymers or other materials requiring specific functional groups .
Due to its high reactivity as a Grignard reagent, interaction studies typically focus on its reactivity with moisture and air rather than biological interactions. The compound reacts violently with water and can form explosive peroxides upon exposure to air. Therefore, handling requires strict anhydrous conditions and inert atmospheres .
Several compounds share structural similarities with 3,4,5-trimethoxyphenylmagnesium bromide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methoxyphenylmagnesium bromide | Contains one methoxy group; less sterically hindered | |
| 4-Methoxyphenylmagnesium bromide | One methoxy group at para position | |
| 3-Fluoro-4-methoxyphenylmagnesium bromide | Contains a fluorine atom; alters reactivity | |
| 2,4-Dimethoxyphenylmagnesium bromide | Two methoxy groups at different positions |
Uniqueness
The unique aspect of 3,4,5-trimethoxyphenylmagnesium bromide lies in its three methoxy groups that enhance its nucleophilicity and steric properties compared to its analogs. This increased reactivity allows for more complex synthetic pathways and potential applications in medicinal chemistry.
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








